3-Amino-1-(2-Methoxyethyl)pyridin-2(1H)-on
Übersicht
Beschreibung
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a methoxyethyl group
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one typically involves the reaction of 2-chloronicotinic acid with 2-methoxyethylamine under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the pyridin-2(1H)-one ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a polar solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. The pyridin-2(1H)-one ring can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-methoxypyridine: Similar structure but lacks the pyridin-2(1H)-one ring.
3-Amino-2-methoxypyridine: Similar structure but with different substitution pattern.
2-Methoxy-3-pyridinol: Contains a hydroxyl group instead of an amino group.
Uniqueness
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one is unique due to the presence of both an amino group and a methoxyethyl group on the pyridin-2(1H)-one ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biologische Aktivität
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including an amino group and a methoxyethyl side chain, contribute to its interactions with biological targets, enhancing its solubility and bioavailability.
The biological activity of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the methoxyethyl group increases solubility. The pyridin-2(1H)-one ring facilitates π-π interactions with aromatic residues in proteins, which is crucial for binding affinity and specificity.
Antimicrobial Properties
Research indicates that 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In studies involving several tumor cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer), 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one demonstrated cytotoxic effects. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The structural characteristics of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one play a crucial role in its biological activity. A comparative analysis with structurally similar compounds reveals that modifications to the side chains can significantly affect potency and selectivity against various biological targets.
Compound Name | Structural Feature | Unique Aspect |
---|---|---|
3-Amino-1-(2-hydroxyethyl)pyridin-2(1H)-one | Hydroxyethyl side chain | Increased polarity due to hydroxyl group |
3-Amino-pyridin-2(1H)-one | No ethoxyethyl side chain | Simpler structure with fewer functional groups |
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one | Methoxyethyl side chain | Enhanced solubility and reactivity |
This table illustrates how variations in the side chains influence the overall biological activity of similar compounds, highlighting the significance of the methoxyethyl group in enhancing solubility and pharmacokinetic properties.
Case Studies
Several case studies have explored the therapeutic potential of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one:
- Anticancer Efficacy : A study evaluated the compound's effects on human melanoma (A375) cells, demonstrating significant cytotoxicity at micromolar concentrations. The findings suggest that it may induce anoikis-like cell death, which is critical in preventing cancer metastasis .
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results indicated that it could effectively modulate enzyme activity, further supporting its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
3-amino-1-(2-methoxyethyl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-12-6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYHIBLKUIMAOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC=C(C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.